3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline
Overview
Description
Trifluoromethyl-containing compounds are important in organic synthesis due to their strong C–F bonds . They are potential starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used in the construction of fluorinated pharmacons .
Synthesis Analysis
The trifluoromethylation of aldehydes with (bpy)Cu (CF 3) 3, Et 3 SiH, and K 2 S 2 O 8 in aqueous acetone at room temperature provides the corresponding trifluoromethyl ketones . This protocol is applicable to both aliphatic and aromatic aldehydes and exhibits wide functional group compatibility .Molecular Structure Analysis
The C–F bond is the strongest single bond in organic compounds . Trifluoromethyl-containing compounds have three equivalent C–F bonds .Chemical Reactions Analysis
Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds, including trifluoromethylalkenes, trifluoromethylated aromatic and alkyl compounds, trifluoromethylketones, diazo compounds, and N -tosylhydrazones of trifluoromethyl ketones .Physical and Chemical Properties Analysis
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets and are used in the construction of fluorinated pharmacons . They have unique properties that make them valuable in various applications .Mechanism of Action
Target of Action
Trifluoromethyl-containing compounds are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often used as starting materials for the synthesis of diverse fluorinated compounds .
Mode of Action
The mode of action of 3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline involves the activation of the C–F bond in organic synthesis . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . This process is thought to be involved in many recently tested catalytic trifluoromethylation reactions .
Biochemical Pathways
The compound is likely involved in the c–f bond functionalization of trifluoromethyl-containing compounds . This process leads to the synthesis of diverse fluorinated compounds, which can affect various biochemical pathways.
Pharmacokinetics
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, suggesting that it may have significant impact on the bioavailability of the compound .
Result of Action
The compound’s trifluoromethylation of carbon-centered radical intermediates is a recent advance in the field . This process could potentially lead to various molecular and cellular effects.
Action Environment
The compound’s action involves the activation of the c–f bond in organic synthesis, a process that could potentially be influenced by various environmental factors .
Future Directions
The comprehensive coverage on trifluoromethylation reactions is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions . This could improve the propensity towards further development of agrochemical drugs .
Biochemical Analysis
Biochemical Properties
3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially leading to altered cellular redox states .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating the activity of enzymes like superoxide dismutase and catalase, this compound can affect the levels of ROS within cells, leading to changes in gene expression and cellular metabolism. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The trifluoromethyl group enhances the compound’s ability to form stable interactions with biomolecules, including enzymes and proteins. This stability is crucial for the inhibition or activation of specific enzymes. For instance, the compound can inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects. Additionally, the compound’s interaction with DNA can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that the compound can induce sustained changes in cellular function, particularly in terms of redox balance and gene expression. These effects are consistent across both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance antioxidant defenses by upregulating the expression of enzymes like superoxide dismutase and catalase. At higher doses, the compound can induce oxidative stress, leading to cellular damage and apoptosis. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and redox balance. The compound interacts with enzymes such as superoxide dismutase and catalase, influencing their activity and, consequently, the levels of ROS within cells. These interactions can lead to changes in metabolic flux and the levels of various metabolites, further impacting cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to accumulate in various cellular compartments. This distribution is crucial for the compound’s activity, as it enables interactions with target enzymes and proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. The compound’s ability to target these compartments is facilitated by specific targeting signals and post-translational modifications. Within the mitochondria, the compound can influence the activity of enzymes involved in oxidative phosphorylation, further impacting cellular energy metabolism and redox balance .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(trifluoromethyl)quinolin-3-yl]ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F6NO/c13-11(14,15)9-6-3-1-2-4-8(6)19-5-7(9)10(20)12(16,17)18/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBCVOGCVOPPSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.